2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine, also known as BMS-754807, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.
Wirkmechanismus
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine inhibits the IGF-1R and IR tyrosine kinases by binding to the ATP binding site of the receptors. This prevents the receptors from phosphorylating downstream signaling molecules, leading to inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine in lab experiments is its potency and selectivity for the IGF-1R and IR tyrosine kinases. This makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, one limitation of using 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For the development of 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its efficacy, and the optimization of dosing and administration schedules. In addition, further studies are needed to elucidate the mechanisms of resistance to 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine and to identify strategies to overcome this resistance.
In conclusion, 2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine is a promising small molecule inhibitor that has shown efficacy in preclinical and clinical trials for the treatment of cancer. Its potent inhibition of the IGF-1R and IR tyrosine kinases makes it a useful tool for studying the role of these receptors in cancer cell growth and survival. However, further studies are needed to optimize its use and to identify strategies to overcome resistance.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and survival of cancer cells by blocking the IGF-1R and IR signaling pathways, which are involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-27-18-8-6-17(7-9-18)23-19-14-20(26-10-12-28-13-11-26)25-21(24-19)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRSDDVNKUAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.